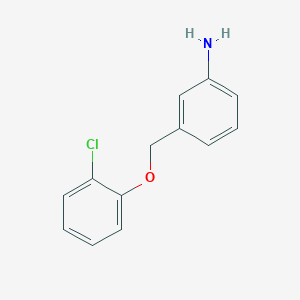

3-((2-Chlorophenoxy)methyl)aniline

Beschreibung

3-((2-Chlorophenoxy)methyl)aniline (C₁₃H₁₂ClNO, MW 233.70) is an aniline derivative featuring a 2-chlorophenoxymethyl substituent at the meta position of the benzene ring . Its structure combines electron-withdrawing (chlorine) and electron-donating (phenoxy) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

3-[(2-chlorophenoxy)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBCCJYHKPVARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorophenoxy)methyl)aniline typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-((2-Chlorophenoxy)methyl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Chlorophenoxy)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide, peroxymonosulfuric acid.

Reduction: Zinc, iron, hydrochloric acid.

Substitution: Sodium amide in ammonia, other nucleophiles.

Major Products

The major products formed from these reactions include quinone derivatives, reduced aniline forms, and substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

3-((2-Chlorophenoxy)methyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((2-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Table 1: Structural Comparison of 3-((2-Chlorophenoxy)methyl)aniline and Analogues

Key Observations :

- Positional isomerism: The position of the chlorophenoxy group significantly impacts molecular interactions.

- Linkage variations: Analogues with direct phenoxy attachments (e.g., 3-Chloro-2-(2-chlorophenoxy)aniline) lack the methylene spacer seen in the target compound, which may reduce conformational flexibility .

Key Observations :

- The synthesis of sulphonamide analogues (e.g., 3-[(phenylsulfonyl)methyl]aniline HCl) achieves high yields (91%) under acidic reflux conditions , suggesting that similar methods might apply to the target compound.

- Triazine-based derivatives require specialized reagents like DIBAL-H and low temperatures (-70°C) , indicating that substituent complexity dictates synthetic difficulty.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Chlorophenoxy groups generally reduce water solubility, favoring organic solvents.

Biologische Aktivität

3-((2-Chlorophenoxy)methyl)aniline, also known as 3-(2-chlorobenzyl)aniline, is an organic compound with significant biological activity. It belongs to the class of aniline derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-((2-Chlorophenoxy)methyl)aniline is C13H12ClN. The structure features a chlorophenoxy group attached to a methyl group on an aniline backbone. This configuration contributes to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN |

| Molecular Weight | 233.69 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approx. 5.0 |

The biological activity of 3-((2-Chlorophenoxy)methyl)aniline is primarily attributed to its ability to interact with specific molecular targets and pathways:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Its structural similarity to other known antimicrobial agents suggests potential effectiveness against bacteria and fungi.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-((2-Chlorophenoxy)methyl)aniline exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of various aniline derivatives against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that halogenated anilines showed enhanced antibacterial activity compared to their non-halogenated counterparts .

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of 3-((2-Chlorophenoxy)methyl)aniline on cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing potential anticancer therapies.

Case Studies

- Antileishmanial Activity : A related study investigated the antileishmanial properties of chlorinated anilines, revealing that modifications in the aromatic ring significantly influenced potency against Leishmania mexicana. The introduction of chlorine substitutions enhanced biological activity, indicating a structure-activity relationship that could be applied to optimize 3-((2-Chlorophenoxy)methyl)aniline for similar applications .

- Pharmacokinetics : Research into the pharmacokinetics of similar compounds has shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). Compounds with similar structures have been evaluated for their stability in biological systems and potential drug-like properties, suggesting that 3-((2-Chlorophenoxy)methyl)aniline may also possess favorable pharmacokinetic characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.